molecular formula C11H17N3O2 B2561743 N-(4-methylidenecyclohexyl)-2-oxoimidazolidine-1-carboxamide CAS No. 2097903-54-1

N-(4-methylidenecyclohexyl)-2-oxoimidazolidine-1-carboxamide

Cat. No. B2561743
CAS RN: 2097903-54-1
M. Wt: 223.276
InChI Key: SDTKHGGLXUCTFV-UHFFFAOYSA-N
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Description

N-(4-methylidenecyclohexyl)-2-oxoimidazolidine-1-carboxamide, commonly known as MXE, is a dissociative drug that belongs to the arylcyclohexylamine class. It was first synthesized in 2010 and gained popularity as a recreational drug due to its hallucinogenic effects. However, it has also gained attention in the scientific community due to its potential therapeutic applications.

Scientific Research Applications

Antitumor Applications

The synthesis and chemistry of imidazotetrazine derivatives, which are closely related to the chemical structure of interest, have shown broad-spectrum antitumor activity. These compounds exhibit curative activity against L-1210 and P388 leukemia, suggesting a potential pathway for prodrug modifications to improve therapeutic efficacy (Stevens et al., 1984).

Catalytic Reactions

In the realm of catalytic reactions, the aminocarbonylation of iodoalkenes and iodobenzene using amino acid esters has been studied. This process yields 2-oxo-carboxamide type derivatives through double CO insertion, showcasing the compound's role in facilitating complex organic syntheses (Müller et al., 2005).

Synthesis of Derivatives

Research into the synthesis of imidazolidine derivatives further demonstrates the compound's versatility. These studies highlight methods for obtaining antitumor drugs like temozolomide, indicating the compound's significance in medicinal chemistry and drug development (Wang & Stevens, 1996).

Structural Analysis

The crystal structure analysis of related compounds, such as derivatives of the antitumor agent mitozolomide, provides insights into their molecular interactions and stability. Such studies contribute to the understanding of how modifications in the molecular structure impact biological activity and drug design (Lowe & Schwalbe, 1995).

Other Applications

Additionally, research has explored the synthesis and evaluation of phenytoin derivatives for anticonvulsant activities, indicating a broader application of imidazolidine derivatives in treating neurological disorders (Deodhar et al., 2009).

properties

IUPAC Name

N-(4-methylidenecyclohexyl)-2-oxoimidazolidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O2/c1-8-2-4-9(5-3-8)13-11(16)14-7-6-12-10(14)15/h9H,1-7H2,(H,12,15)(H,13,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDTKHGGLXUCTFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C1CCC(CC1)NC(=O)N2CCNC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-methylidenecyclohexyl)-2-oxoimidazolidine-1-carboxamide

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